molecular formula C16H26Cl2N4S B12755542 1,3-Propanediamine, N,N-dimethyl-N'-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride CAS No. 128304-37-0

1,3-Propanediamine, N,N-dimethyl-N'-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride

Cat. No.: B12755542
CAS No.: 128304-37-0
M. Wt: 377.4 g/mol
InChI Key: OYNPTEZOFXNYRE-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride is a complex organic compound featuring a thiadiazole ring substituted with a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,4-thiadiazole ring.

    Substitution with Trimethylphenyl Group: The thiadiazole ring is then substituted with a trimethylphenyl group through a nucleophilic substitution reaction.

    Attachment of 1,3-Propanediamine: The final step involves the attachment of the 1,3-propanediamine moiety to the substituted thiadiazole ring, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediamine, N,N-dimethyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)-, dihydrochloride
  • 1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride

Uniqueness

1,3-Propanediamine, N,N-dimethyl-N’-(5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl)-, dihydrochloride is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications.

Properties

CAS No.

128304-37-0

Molecular Formula

C16H26Cl2N4S

Molecular Weight

377.4 g/mol

IUPAC Name

N',N'-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C16H24N4S.2ClH/c1-11-9-12(2)14(13(3)10-11)15-18-19-16(21-15)17-7-6-8-20(4)5;;/h9-10H,6-8H2,1-5H3,(H,17,19);2*1H

InChI Key

OYNPTEZOFXNYRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NCCCN(C)C)C.Cl.Cl

Origin of Product

United States

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